molecular formula C15H19NO3 B10966350 (1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid

(1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid

Cat. No.: B10966350
M. Wt: 261.32 g/mol
InChI Key: GFFMJPWPZMZWDP-UHFFFAOYSA-N
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Description

(1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid is a chiral compound with a specific stereochemistry It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 3-toluidinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of an alcohol or aldehyde precursor.

    Attachment of the 3-toluidinocarbonyl Group: This step involves the acylation of the cyclohexane ring with 3-toluidine and a suitable acylating agent, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The aromatic ring in the 3-toluidinocarbonyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid: This is the enantiomer of the compound and has similar chemical properties but different biological activity.

    (1S,2R)-2-(4-toluidinocarbonyl)cyclohexanecarboxylic acid: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

Uniqueness

(1S,2R)-2-(3-toluidinocarbonyl)cyclohexanecarboxylic acid is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

2-[(3-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO3/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15(18)19/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,16,17)(H,18,19)

InChI Key

GFFMJPWPZMZWDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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